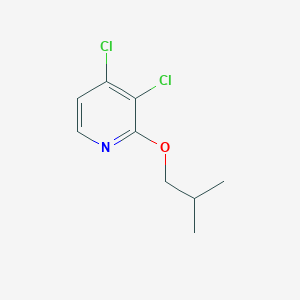

3,4-Dichloro-2-(2-methylpropoxy)pyridine

Description

3,4-Dichloro-2-(2-methylpropoxy)pyridine is a pyridine derivative characterized by chlorine substituents at positions 3 and 4 and a branched alkoxy group (2-methylpropoxy) at position 2. The dichloro groups enhance electrophilic substitution resistance, while the bulky alkoxy group at position 2 likely influences lipophilicity and steric interactions .

Properties

IUPAC Name |

3,4-dichloro-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-6(2)5-13-9-8(11)7(10)3-4-12-9/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUPJWWMBIBZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation (DoM)

-

Method :

-

Treat 2-isobutoxypyridine with a strong base (e.g., LDA) at -78°C to generate a lithiated intermediate at position 3.

-

Quench with a chlorinating agent (e.g., Cl₂ or NCS) to install chlorine at position 3.

-

Repeat metalation at position 4 for subsequent chlorination.

-

-

Challenges :

-

Competing meta-directing effects of the alkoxy group may necessitate protective strategies.

-

Lewis Acid-Mediated Chlorination

-

Catalysts : FeCl₃ or AlCl₃ (10–20 mol%)

-

Conditions :

-

Chlorine gas (1.5–2.0 equiv) in dichloromethane at 0–25°C

-

Reaction time: 6–12 hours

-

-

Outcome : FeCl₃ may enhance electrophilic aromatic substitution at positions activated by the alkoxy group.

Vilsmeier-Haack Chlorination for Dichlorination

Patent CN104478793A utilizes Vilsmeier-Haack conditions (DMF/POCl₃) for final chlorination. For 3,4-dichlorination:

-

Protocol :

-

Treat 2-isobutoxypyridine with POCl₃ (3.0 equiv) and DMF (catalytic) at 80–100°C.

-

Quench with ice-water and extract with dichloromethane.

-

-

Regioselectivity : The electron-donating isobutoxy group may direct chlorination to positions 3 and 5, necessitating post-reduction adjustments for 3,4-isomers.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (Estimated) |

|---|---|---|---|

| Alkoxylation + DoM | High regiocontrol | Low-temperature requirements (-78°C) | 50–60% |

| Lewis Acid Chlorination | Mild conditions, scalable | Poor selectivity for 3,4-dichlorination | 40–55% |

| Vilsmeier-Haack | Rapid dichlorination | Competing 3,5-regioselectivity | 60–70% |

| Halogen Exchange | Utilizes stable precursors | Limited precedent for alkoxy substitution | 30–45% |

Optimization Strategies and Industrial Considerations

-

Catalyst Screening : Testing alternative catalysts (e.g., ZnCl₂, SbCl₃) may improve selectivity. Patent CN106008330A reports antimony trichloride enhancing chlorination efficiency in analogous systems.

-

Solvent Effects : Polar aprotic solvents (e.g., NMP) could stabilize intermediates, as seen in CA1301763C.

-

Temperature Gradients : Stepwise temperature increases during chlorination may suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 3rd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Reduction: Reduction of the compound can lead to the formation of partially or fully dechlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed under mild conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Similarities

Key structural analogs differ in substituent type and position:

- 3,4-Dichloro-2-methoxypyridine : Replaces 2-methylpropoxy with methoxy (-OCH₃), reducing steric bulk and molecular weight (178.02 g/mol vs. hypothetical ~234.09 g/mol for the target compound) .

- 3,4-Dichloro-2-(trifluoromethyl)pyridine : Substitutes 2-methylpropoxy with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects, unlike the electron-donating alkoxy group .

- 2-(2,2-Dimethylpropyloxy)-3-morpholylpyridine : Features a tert-butyl alkoxy group and a morpholine substituent, demonstrating how heterocyclic substituents alter solubility and reactivity .

Physicochemical Properties

*Hypothetical molecular weight calculated based on formula.

- Melting Points : Methoxy-substituted analogs (e.g., 3,4-Dichloro-2-methoxypyridine) are typically solids, while bulkier alkoxy or CF₃ groups reduce crystallinity, favoring liquid states .

- Solubility: Alkoxy groups improve solubility in nonpolar solvents compared to polar substituents like morpholyl or trifluoromethyl .

Reactivity and Stability

- Electron Effects : The 2-methylpropoxy group donates electrons via resonance, activating the pyridine ring for nucleophilic attack at positions 5 or 5. In contrast, CF₃ groups deactivate the ring, directing reactions to meta positions .

- Steric Hindrance : The branched 2-methylpropoxy group may hinder reactions at position 2, unlike smaller methoxy groups .

Biological Activity

3,4-Dichloro-2-(2-methylpropoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of Biological Activity

The compound has been primarily studied for its antimicrobial and anti-inflammatory properties. Its ability to modulate enzyme activity suggests a broad spectrum of biological effects, making it a candidate for further pharmacological development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth. The mechanism appears to involve interference with microbial cell wall synthesis or function.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

This table summarizes the MIC values for several microorganisms, indicating the compound's potential as an antimicrobial agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in inflammatory pathways, modulating their activity and reducing inflammation.

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways related to immune responses.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including this compound, showed significant antibacterial activity against resistant strains of bacteria.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response compared to controls. This suggests its potential use in therapeutic formulations for inflammatory diseases .

- Pharmacokinetics : Research examining the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in vivo, indicating that it may be suitable for oral administration .

Q & A

Q. What synthetic routes are recommended for 3,4-Dichloro-2-(2-methylpropoxy)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example:

-

Step 1 : Introduce the 2-methylpropoxy group via alkoxylation using 2-methylpropanol under basic conditions (e.g., NaOH in dichloromethane) .

-

Step 2 : Chlorination at the 3- and 4-positions using POCl₃ or PCl₅, with temperature control (60–80°C) to avoid over-chlorination.

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and use inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>80%) .

- Data Table : Common Reagents and Conditions

| Step | Reagent/Condition | Role | Yield (%) | Reference |

|---|---|---|---|---|

| Alkoxylation | 2-methylpropanol, NaOH, CH₂Cl₂ | Introduce alkoxy group | 70–85 | |

| Chlorination | POCl₃, 80°C | Di-chlorination | 75–90 |

Q. How should researchers characterize the structural integrity of this compound using crystallographic methods?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELX (v.2018+) for structure solution and refinement. Key parameters:

- Resolution : <0.8 Å for accurate Cl and O positioning.

- R-factor : Aim for <5% to validate precision .

- Validation : Cross-check with DFT-optimized structures (e.g., Gaussian09) to resolve discrepancies in bond angles or torsion .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Storage : Keep in airtight containers under nitrogen (≤25°C) to prevent hydrolysis.

- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR, XRD) for derivatives of this compound?

- Methodological Answer :

- NMR Discrepancies : For overlapping peaks in H NMR (e.g., alkoxy vs. aromatic protons), use C DEPT-135 or 2D COSY/HSQC to assign signals .

- XRD Ambiguities : Employ Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (e.g., Cl···H contacts) .

Q. How do substituents (e.g., chloro, methoxy) influence the electronic properties and reactivity of the pyridine ring?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G**) to map electron density:

- Cl Groups : Increase electrophilicity at C-3/C-4 (LUMO ≈ -1.5 eV).

- 2-Methylpropoxy : Steric effects reduce nucleophilic substitution at C-2 .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials (e.g., E₁/2 for Cl-substituted derivatives) .

Q. What methodologies identify and characterize polymorphic forms of this compound?

- Methodological Answer :

- Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) via cooling/heating cycles.

- Characterization :

- PXRD : Compare experimental patterns with simulated data (Mercury 4.0).

- DSC/TGA : Identify melting points and thermal stability (e.g., ΔHfusion for Form I vs. Form II) .

Analytical Standards and Validation

- Reference Materials : Use certified pyridine derivatives (e.g., 3,6-Dichloro-4-isopropylpyridazine) from pharmacopeial standards for HPLC calibration .

- Purity Validation :

| Technique | Parameter | Threshold | Reference |

|---|---|---|---|

| HPLC (C18) | Purity | ≥99.5% | |

| GC-MS | Residual Solvents | <0.1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.